molecular formula C11H17N B012676 N-Methyl-1-phenylbutan-1-amine CAS No. 100054-18-0

N-Methyl-1-phenylbutan-1-amine

Cat. No.: B012676
CAS No.: 100054-18-0
M. Wt: 163.26 g/mol
InChI Key: QOJATMCXDSVSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-phenylbutan-1-amine is an organic compound belonging to the class of phenylethylamines. It is characterized by a phenyl group attached to a butan-1-amine structure, with a methyl group substituting one of the hydrogen atoms on the nitrogen atom. This compound is of interest due to its structural similarity to other biologically active amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-1-phenylbutan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-phenyl-1-butanone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound often involves similar reductive amination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of N-Methyl-1-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate for enzymes like amine dehydrogenases, facilitating reductive amination reactions . The compound’s effects are mediated through its binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

N-Methyl-1-phenylbutan-1-amine can be compared to other phenylethylamines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets .

Properties

IUPAC Name

N-methyl-1-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-7-11(12-2)10-8-5-4-6-9-10/h4-6,8-9,11-12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJATMCXDSVSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568419
Record name N-Methyl-1-phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100054-18-0
Record name N-Methyl-1-phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-phenylbutan-1-amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-phenylbutan-1-amine
Reactant of Route 3
Reactant of Route 3
N-Methyl-1-phenylbutan-1-amine
Reactant of Route 4
Reactant of Route 4
N-Methyl-1-phenylbutan-1-amine
Reactant of Route 5
Reactant of Route 5
N-Methyl-1-phenylbutan-1-amine
Reactant of Route 6
Reactant of Route 6
N-Methyl-1-phenylbutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.